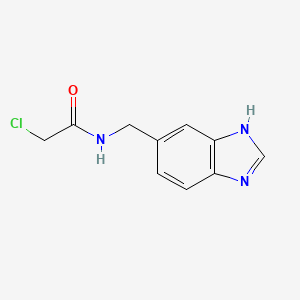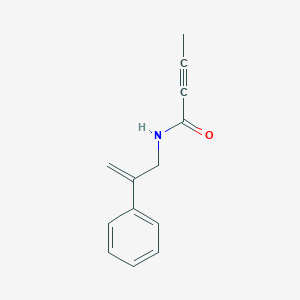![molecular formula C12H7NO2 B3007606 5H-chromeno[2,3-b]pyridin-5-one CAS No. 6537-46-8](/img/structure/B3007606.png)
5H-chromeno[2,3-b]pyridin-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 5H-Chromeno[2,3-d]pyrimidin-5-one derivatives has been achieved via a microwave-promoted multicomponent reaction of 3-formylchromones, amines, and paraformaldehyde. This process was carried out under catalyst-free and solvent-free conditions, delivering the derivatives in good to excellent yields via an unexpected annulation pathway .Molecular Structure Analysis
The molecular formula of 5H-chromeno[2,3-b]pyridin-5-one is C12H7NO2. The structure of this compound has been confirmed by means of 1H, 13C NMR and IR spectroscopy, mass spectrometry and elemental analysis .Chemical Reactions Analysis
Significant reactions for the syntheses and applications of 5H-chromeno[2,3-b]pyridines include two-component reactions, three-component reactions, four-component reactions, and multi-step reactions .Physical And Chemical Properties Analysis
5H-chromeno[2,3-b]pyridin-5-one has a molecular weight of 197.19 g/mol. It has a topological polar surface area of 39.2 Ų and a complexity of 266. It has no hydrogen bond donors, three hydrogen bond acceptors, and no rotatable bonds .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Chromeno[2,3-b]pyridin-5-one derivatives exhibit promising pharmacological properties. Researchers have investigated their potential as:
- Anticancer Agents : Some derivatives have demonstrated cytotoxic activity against cancer cells .
- Antimicrobial Agents : Certain chromeno[2,3-b]pyridin-5-ones exhibit antibacterial and antifungal effects .
Material Chemistry
In material science, chromeno[2,3-b]pyridin-5-one derivatives find applications in:
- Fluorescent Probes : Their unique fluorescence properties make them valuable for bioimaging and sensing applications .
- Ligands for Coordination Complexes : Some derivatives serve as ligands for metal complexes, enhancing their spectral absorption properties .
Green Chemistry Approaches
The synthesis of chromeno[2,3-b]pyridin-5-ones often employs green chemistry principles:
- One-Pot Reactions : Researchers have developed efficient one-pot synthetic methods, including solvent-involved reactions, to access these compounds .
- PASE Approach : Pot, atom, and step economy (PASE) strategies minimize waste and environmental impact during synthesis .
Drug Discovery
Chromeno[2,3-b]pyridin-5-one derivatives serve as scaffolds for designing novel drugs:
- Antifungal Agents : Recent studies highlight their potential as effective antifungal compounds .
- Dopamine D4 Receptor Ligands : Radiolabeled derivatives have been used in PET studies for receptor subtype analysis .
Synthetic Methodologies
Researchers have explored various synthetic routes:
- Multicomponent Reactions : One-pot procedures involving tandem Knoevenagel condensations followed by nucleophilic additions have been reported .
- Unexpected Annulation Pathways : Microwave-promoted reactions have led to unexpected annulation pathways, expanding synthetic applications .
Structural Characterization
The structure of synthesized chromeno[2,3-b]pyridines is confirmed using techniques like 2D NMR spectroscopy .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
5H-chromeno[2,3-b]pyridin-5-one, also known as chromeno[2,3-b]pyridin-5-one, is a potential NPY1R ligand . NPY1R, or Neuropeptide Y receptor Y1, is a protein that in humans is encoded by the NPY1R gene. It is a G-protein coupled receptor that is widely expressed in the brain and peripheral tissues. The receptor is involved in a variety of physiological processes, including the regulation of food intake, energy balance, and circadian rhythm.
Mode of Action
This activation can then lead to the initiation of various intracellular signaling pathways, resulting in physiological responses .
Pharmacokinetics
The ammonium salts of many drugs have significantly improved the solubility and, accordingly, the bioavailability of medicinal substances in the human body . Therefore, the formation of ammonium salts of 5H-chromeno[2,3-b]pyridin-5-one could potentially enhance its bioavailability.
Result of Action
The molecular and cellular effects of 5H-chromeno[2,3-b]pyridin-5-one’s action are likely to be related to its potential role as an NPY1R ligand. By interacting with the NPY1R receptor, the compound could influence various physiological processes regulated by this receptor, such as food intake, energy balance, and circadian rhythm .
Action Environment
The action, efficacy, and stability of 5H-chromeno[2,3-b]pyridin-5-one can be influenced by various environmental factors. For instance, the solubility of the compound can be affected by the pH and temperature of the environment. Additionally, the presence of other substances in the environment, such as proteins or lipids, could potentially interact with the compound and affect its action .
Eigenschaften
IUPAC Name |
chromeno[2,3-b]pyridin-5-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7NO2/c14-11-8-4-1-2-6-10(8)15-12-9(11)5-3-7-13-12/h1-7H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWFWIGXYOMVRSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(O2)N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: What are the common synthetic approaches to 5H-chromeno[2,3-b]pyridin-5-ones?
A1: Several synthetic routes have been explored for the synthesis of 5H-chromeno[2,3-b]pyridin-5-ones. Two prominent methods include:
Q2: Are there alternative synthetic strategies for constructing the 5H-chromeno[2,3-b]pyridine scaffold?
A: Yes, the Friedländer reaction, promoted by chlorotrimethylsilane (TMSCl), has proven effective in synthesizing various heterofused pyridine systems, including 5H-chromeno[2,3-b]pyridin-5-ones. This method utilizes heterocyclic ortho-aminoketones and a range of α-methylenecarbonyl compounds. []
Q3: Can you provide an example of a specific reaction leading to a 5H-chromeno[2,3-b]pyridin-5-one derivative and its potential applications?
A: One example involves the reaction of 7-benzylideneamino-5H-thiochromeno[2,3-b]pyridin-5-ones with ethyl pyruvate. This reaction yields 1-ethoxycarbonyl-3-phenyl-12H-pyrido[3',2':5,6]thiopyrano[3,2-f]quinoline-12-ones. [] These complex heterocyclic compounds are of significant interest in medicinal chemistry due to their potential biological activities.
Q4: What are the advantages of these synthetic methods for 5H-chromeno[2,3-b]pyridin-5-one derivatives?
A4: These synthetic methods offer several advantages:
Q5: Where can I find more detailed information about the characterization and properties of specific 5H-chromeno[2,3-b]pyridin-5-one derivatives?
A: The cited research articles [, , , ] provide detailed information about the characterization of synthesized compounds, including spectroscopic data (IR, 1H-NMR, and mass spectrometry) and elemental analysis. This information is crucial for confirming the structure and purity of the synthesized 5H-chromeno[2,3-b]pyridin-5-one derivatives.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3007545.png)
